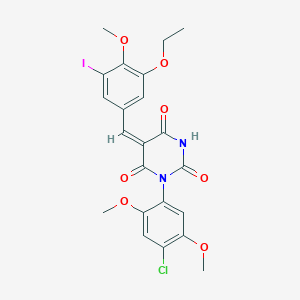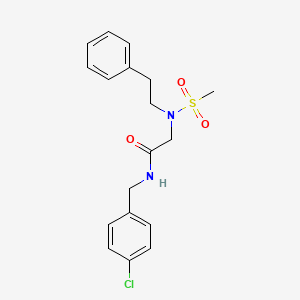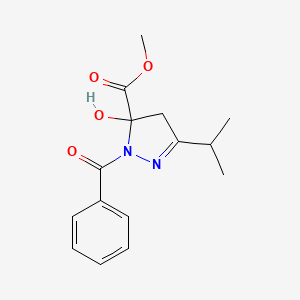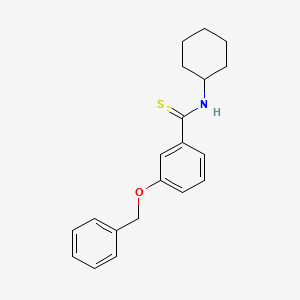
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EPM-706, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPM-706 is a novel small-molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a critical role in various cellular signaling pathways.
Mechanism of Action
EPM-706 is a potent and selective inhibitor of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, an enzyme that plays a critical role in various cellular signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. By inhibiting N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, EPM-706 modulates these signaling pathways and affects various cellular processes, including cell proliferation, apoptosis, differentiation, and metabolism.
Biochemical and Physiological Effects:
EPM-706 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, EPM-706 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In Alzheimer's disease models, EPM-706 has been shown to improve cognitive function, reduce amyloid beta accumulation, and enhance synaptic plasticity. In bipolar disorder models, EPM-706 has been shown to regulate mood-related behaviors, such as hyperactivity, anxiety, and depression. In diabetes models, EPM-706 has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications.
Advantages and Limitations for Lab Experiments
One of the advantages of EPM-706 is its high selectivity and potency for N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it a valuable tool for studying the role of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in various cellular processes. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for treating neurological disorders. However, one of the limitations of EPM-706 is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for EPM-706 research, including:
1. Investigating the potential of EPM-706 as a cancer therapy in clinical trials.
2. Studying the effects of EPM-706 on other signaling pathways and cellular processes.
3. Developing more potent and selective N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors based on the structure of EPM-706.
4. Studying the pharmacokinetics and toxicity of EPM-706 in vivo.
5. Investigating the potential of EPM-706 as a therapy for other neurological disorders, such as Parkinson's disease and Huntington's disease.
In conclusion, EPM-706 is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity and potency for N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide make it a valuable tool for studying the role of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in various cellular processes, and its ability to penetrate the blood-brain barrier makes it a potential candidate for treating neurological disorders. Further research is needed to fully understand the potential of EPM-706 as a therapeutic agent.
Synthesis Methods
The synthesis of EPM-706 is a multi-step process that involves the use of various reagents and solvents. The first step of the synthesis involves the reaction of 4-ethoxyaniline with 2-methoxyethyl chloroformate in the presence of triethylamine to yield N-(4-ethoxyphenyl)-N-(2-methoxyethyl)carbamic acid ethyl ester. This intermediate is then reacted with phenylsulfonyl chloride in the presence of triethylamine to yield N-(4-ethoxyphenyl)-N-(2-methoxyethyl)-N-(phenylsulfonyl)carbamic acid ethyl ester. Finally, the target compound, EPM-706, is obtained by reacting N-(4-ethoxyphenyl)-N-(2-methoxyethyl)-N-(phenylsulfonyl)carbamic acid ethyl ester with glycine in the presence of triethylamine.
Scientific Research Applications
EPM-706 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. In cancer research, EPM-706 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease research, EPM-706 has been shown to improve cognitive function and reduce amyloid beta accumulation, suggesting its potential as a disease-modifying therapy. In bipolar disorder research, EPM-706 has been shown to regulate mood-related behaviors, indicating its potential as a mood stabilizer. In diabetes research, EPM-706 has been shown to improve insulin sensitivity and glucose tolerance, making it a potential candidate for diabetes therapy.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-3-26-17-11-9-16(10-12-17)21(15-19(22)20-13-14-25-2)27(23,24)18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUSIZSTRRVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B4924852.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4924855.png)
![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)


![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)


![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)